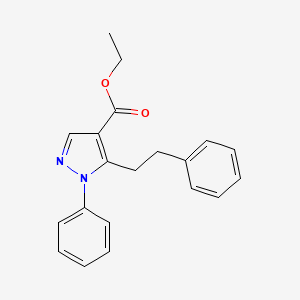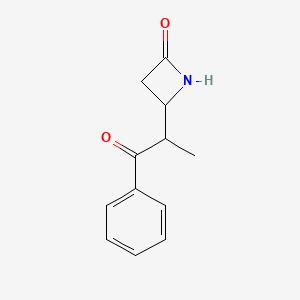![molecular formula C11H7N3O3 B14399230 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 88561-89-1](/img/structure/B14399230.png)
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that combines the structural elements of furan, pyrazole, and pyridazine. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple nitrogen atoms and a furan ring endows it with distinctive physicochemical properties, making it a valuable scaffold for drug design and development.
准备方法
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reactions: The initial step often involves the formation of the pyrazole ring through cyclization reactions of hydrazines with 1,3-dicarbonyl compounds.
Formation of Pyridazine Ring: The pyrazole intermediate is then subjected to further cyclization with appropriate reagents to form the pyridazine ring.
Introduction of Furan Ring: The furan ring is introduced through electrophilic substitution reactions, such as nitration, bromination, or acylation, where the substituent enters the 5-position of the furan ring.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions.
化学反应分析
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.
科学研究应用
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it suitable for developing fluorescent probes and organic light-emitting devices.
作用机制
The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of enzymes, inhibit receptor binding, or alter cellular signaling pathways .
相似化合物的比较
Similar compounds to 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid include:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share similar structural features and biological activities.
Pyrazole Derivatives: Pyrazole-based compounds are also structurally related and exhibit comparable pharmacological properties.
Furan Derivatives: Furan-containing compounds are known for their diverse biological activities and are often used in drug design.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which provides a versatile scaffold for developing novel therapeutic agents with enhanced efficacy and selectivity.
属性
CAS 编号 |
88561-89-1 |
|---|---|
分子式 |
C11H7N3O3 |
分子量 |
229.19 g/mol |
IUPAC 名称 |
2-(furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)9-7-3-1-5-12-14(7)13-10(9)8-4-2-6-17-8/h1-6H,(H,15,16) |
InChI 键 |
YCEJLGPESMAPBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=NN2N=C1)C3=CC=CO3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


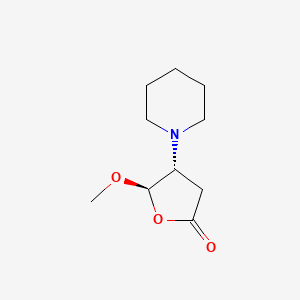
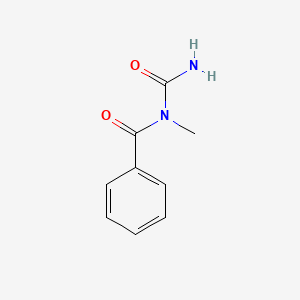
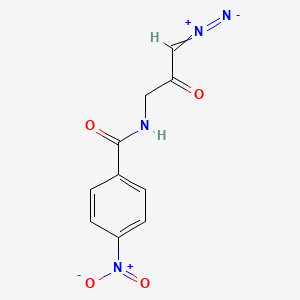

![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
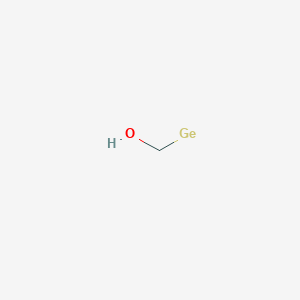
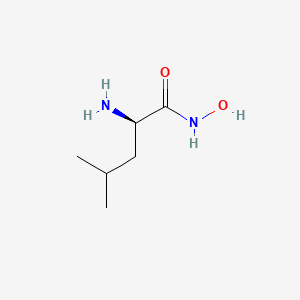
![{2-[(2-Methylpropyl)sulfanyl]ethenyl}benzene](/img/structure/B14399208.png)
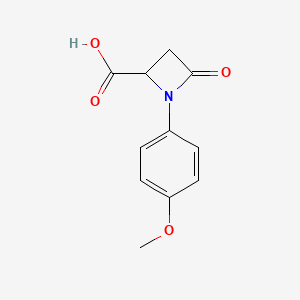
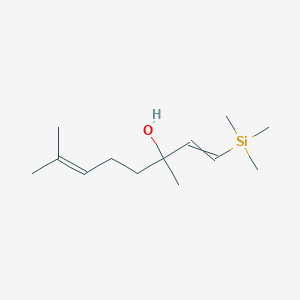
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
![1-Fluoro-3-[1-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14399222.png)
